2-(Thiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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Overview
Description
2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the thienopyrimidine family.
Preparation Methods
The synthesis of 2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic routes include:
Cyclization using formic acid: Heating thiophene-2-carboxamides in formic acid.
Cyclization using triethyl orthoformate: Heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate.
Cyclization using dimethylformamide dimethylacetal (DMF-DMA): This method also involves a primary amine.
Chemical Reactions Analysis
2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the thiophene ring.
Scientific Research Applications
2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer activity.
Biological Studies: The compound is used in research related to its biological activities, including antimicrobial and antifungal properties.
Industrial Applications: It is used in the synthesis of other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It acts as a potential nucleic acid antimetabolite, interfering with DNA and RNA synthesis . This interaction can lead to the inhibition of cell proliferation, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar compounds to 2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one include:
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a fused thiophene and pyrimidine ring system.
The uniqueness of 2-(2-thienyl)-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H12N2OS2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2OS2/c17-13-11-8-4-1-2-5-9(8)19-14(11)16-12(15-13)10-6-3-7-18-10/h3,6-7H,1-2,4-5H2,(H,15,16,17) |
InChI Key |
WZYBDMHWVZTVKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=CS4 |
Origin of Product |
United States |
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